![molecular formula C6H4BrN3O B598859 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-on CAS No. 1198569-35-5](/img/structure/B598859.png)

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

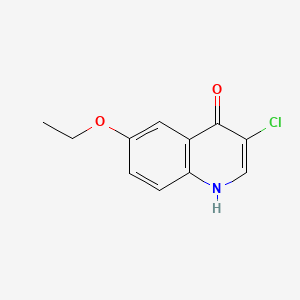

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one .

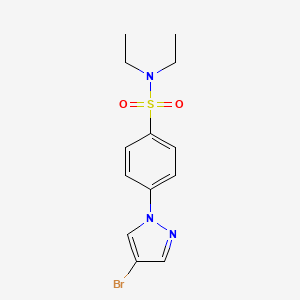

Synthesis Analysis

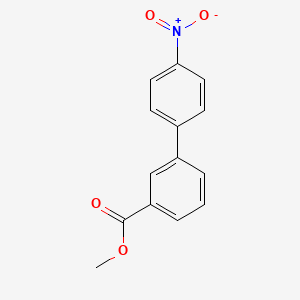

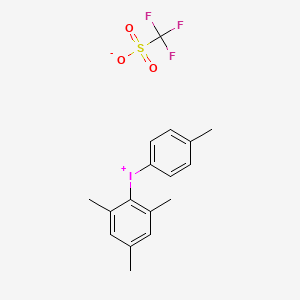

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .Chemical Reactions Analysis

The chemical reactions involving 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .Wissenschaftliche Forschungsanwendungen

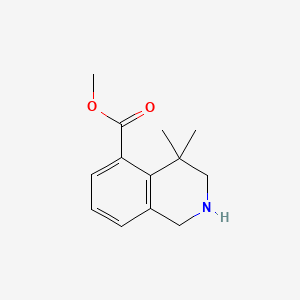

Herstellung von C-3-aminierten Pyrazolo[1,5-a]pyrimidinen

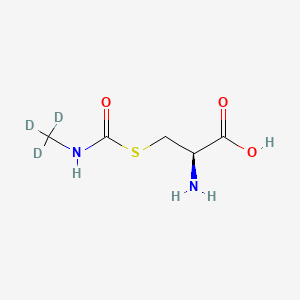

Es wurde eine effiziente Methode zur Herstellung von C-3-aminierten Pyrazolo[1,5-a]pyrimidinen entwickelt {svg_1}. Diese Methode umfasste die Behandlung von 3-Bromopyrazolo[1,5-a]pyrimidin mit einer breiten Palette von 1° oder 2° Alkylaminen {svg_2}. Die resultierenden C-3-aminierten Produkte wurden in guten bis ausgezeichneten isolierten Ausbeuten erhalten {svg_3}.

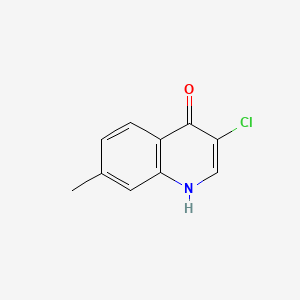

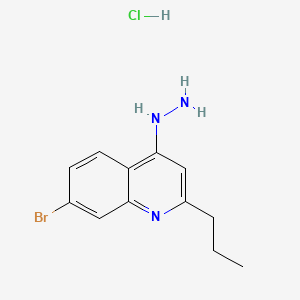

Synthese von Antitumor-Heterocyclen

Die C-3-aminierten Pyrazolo[1,5-a]pyrimidine sind Schlüsselintermediate für die Herstellung von 3,6-diamino-substituierten Antitumor-Heterocyclen {svg_4}. Diese Methode ist einfach und effizient und vermeidet Nachteile, die mit alternativen Methoden verbunden sind {svg_5}.

Kompatibilität mit Click-Typ-Anwendungen

Ein pegyliertes Azid wurde ebenfalls in guter Ausbeute gekoppelt, was die Kompatibilität dieser Methodik für potenzielle Click-Typ-Anwendungen demonstriert {svg_6}.

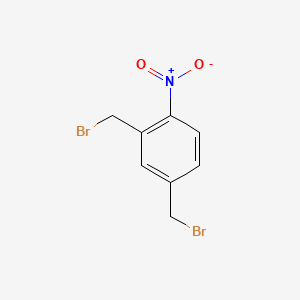

Synthese von 6-Brom-Pyrazolo-[1,5-a]-Pyrimidin-3-Ethyl-Carboxylat

6-Bromopyrazolo-[1,5-a]-pyrimidin-3-ethyl-carboxylat wurde durch Reaktion von 5-Amino-1H-pyrazol-4-ethyl-carboxylat mit 2-Brom-malonaldehyd synthetisiert {svg_7}. Es wurde festgestellt, dass die Reaktionsgeschwindigkeit von der Stärke der Basen beeinflusst wird {svg_8}.

Biologische Bewertung als CDK-Inhibitor

Die Verbindung 6-Brom-pyrazolo-[1,5-a]-pyrimidin-3-ethyl-carboxylat wurde auf in vitro biologische Aktivität als CDK-Inhibitor getestet {svg_9}. Es zeigte bessere IC50-Werte für CDK4 und CDK6 als Roscovitin {svg_10}, was darauf hinweist, dass die synthetisierte Verbindung ein selektiver Inhibitor oder Akzeptor für abnormale Krebszelllinien (CDKs) ist {svg_11}.

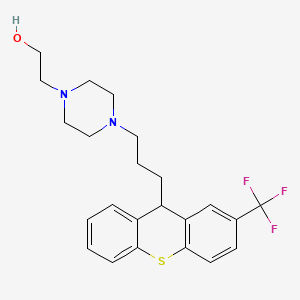

Synthese von Ethyl-4-(4-substituiertes Phenyl)-6-Methyl-2-(Piperazin-1-yl)Pyrimidin-5-Carboxylat

Ethyl-4-(4-substituiertes Phenyl)-6-Methyl-2-(Piperazin-1-yl)Pyrimidin-5-Carboxylat wurde durch Behandlung von 3-Bromopyrazolo[1,5-a]pyrimidin mit Piperazin synthetisiert {svg_12}.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .

Wirkmechanismus

Target of Action

It is known to be a key intermediate for preparing 3,6-di-amino-substituted anticancer heterocycles , suggesting potential targets within cancer-related pathways.

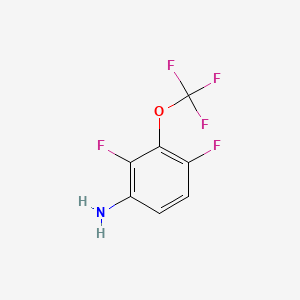

Mode of Action

The mode of action of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with a wide range of 1° or 2° alkylamines . This interaction occurs under specific conditions, including the presence of copper(I) iodide (CuI), L-proline, and triethylamine (Et3N) in dimethyl sulfoxide (DMSO) under microwave heating conditions . The result is the formation of C-3 aminated products .

Biochemical Pathways

Given its role as an intermediate in the synthesis of 3,6-di-amino-substituted anticancer heterocycles , it can be inferred that it may influence pathways related to cell proliferation and apoptosis, which are commonly targeted in cancer therapies.

Result of Action

Given its role as an intermediate in the synthesis of anticancer heterocycles , it can be inferred that it may have effects on cell proliferation and apoptosis.

Action Environment

The action of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is influenced by several environmental factors. For instance, its interaction with alkylamines requires specific conditions, including the presence of CuI, L-proline, and Et3N in DMSO under microwave heating conditions . Additionally, the reaction time can influence the yield of the resulting products .

Eigenschaften

IUPAC Name |

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAOMHWFUFZVNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670667 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198569-35-5 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R,5S)-4-ethenyl-1-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B598785.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)